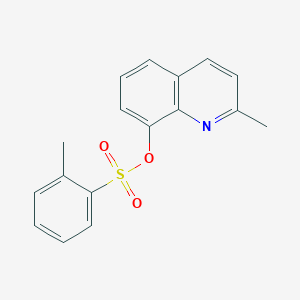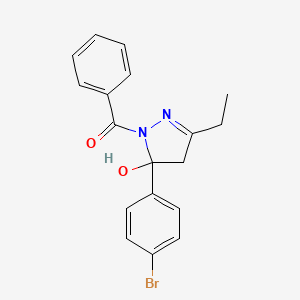
1-benzoyl-5-(4-bromophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-5-(4-bromophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol is a synthetic organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a benzoyl group, a bromophenyl group, and an ethyl group attached to the pyrazole ring, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-5-(4-bromophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, ethyl acetoacetate can react with hydrazine hydrate to form the pyrazole core.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The bromophenyl group is introduced through a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Final Assembly: The final step involves the coupling of the brominated intermediate with the pyrazole core, often facilitated by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
1-benzoyl-5-(4-bromophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: Formation of 1-benzoyl-5-(4-bromophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one.
Reduction: Formation of 1-(hydroxybenzyl)-5-(4-bromophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol.
Substitution: Formation of 1-benzoyl-5-(4-azidophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol.
科学的研究の応用
1-benzoyl-5-(4-bromophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-benzoyl-5-(4-bromophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Chemical Reactivity: The presence of reactive functional groups (e.g., hydroxyl, bromophenyl) allows it to participate in various chemical reactions, forming new bonds and structures.
類似化合物との比較
Similar Compounds
1-benzoyl-5-phenyl-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-benzoyl-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
1-benzoyl-5-(4-methylphenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol: The methyl group may influence its steric and electronic properties differently compared to the bromine atom.
Uniqueness
The presence of the bromophenyl group in 1-benzoyl-5-(4-bromophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds. The bromine atom can participate in specific interactions, such as halogen bonding, which can be crucial in biological systems and material science applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-16-12-18(23,14-8-10-15(19)11-9-14)21(20-16)17(22)13-6-4-3-5-7-13/h3-11,23H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUBHWIYXDFWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4E)-1-(3-chloro-4-methylphenyl)-4-[(3,4-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5194029.png)
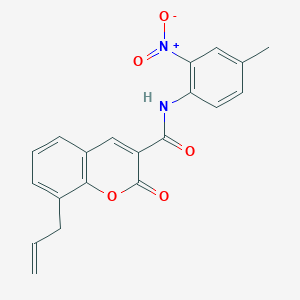
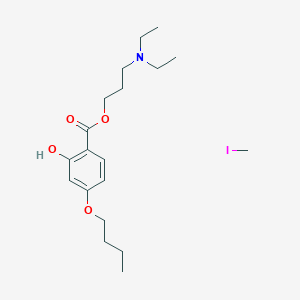

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5194051.png)
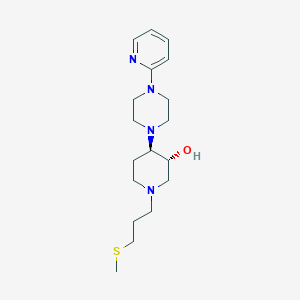
![3-benzyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194068.png)
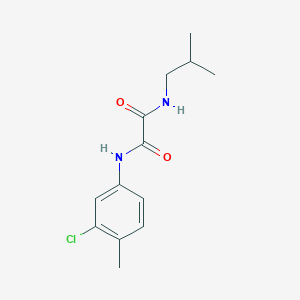
![4-methyl-N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5194098.png)
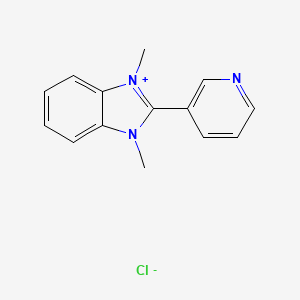
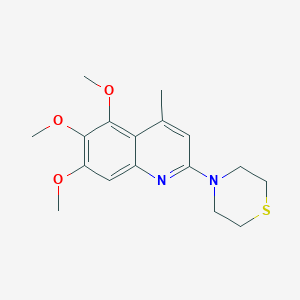
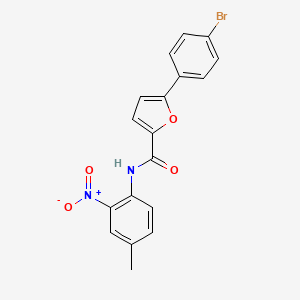
![1-[3-(4-chlorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-pyrimidin-2-ylsulfanylethanone](/img/structure/B5194119.png)
